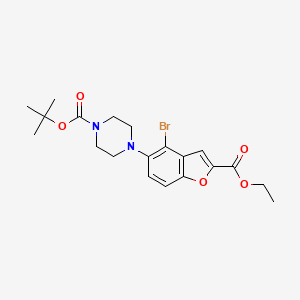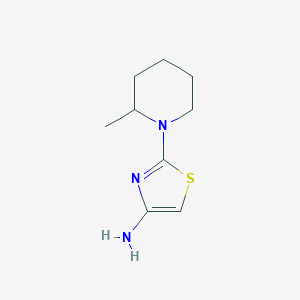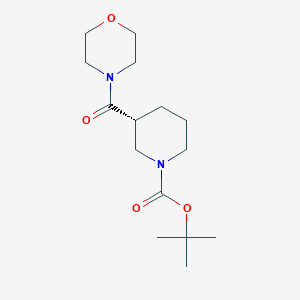
(R)-1-Boc-3-(morpholin-4-ylcarbonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of ®-tert-Butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate involves several steps. One common method includes the reaction of ®-3-(morpholine-4-carbonyl)piperidine with tert-butyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
®-tert-Butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
®-tert-Butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of ®-tert-Butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
®-tert-Butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate can be compared with similar compounds such as:
®-1-Boc-3-(morpholin-4-ylcarbonyl)piperidine: This compound has a similar structure but differs in the protecting group used.
Diosmetin derivatives: These compounds have different core structures but may share similar biological activities, such as enzyme inhibition and antioxidant properties.
The uniqueness of ®-tert-Butyl 3-(morpholine-4-carbonyl)piperidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C15H26N2O4 |
|---|---|
分子量 |
298.38 g/mol |
IUPAC名 |
tert-butyl (3R)-3-(morpholine-4-carbonyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H26N2O4/c1-15(2,3)21-14(19)17-6-4-5-12(11-17)13(18)16-7-9-20-10-8-16/h12H,4-11H2,1-3H3/t12-/m1/s1 |
InChIキー |
RHFGGQQZSTVPEZ-GFCCVEGCSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)N2CCOCC2 |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



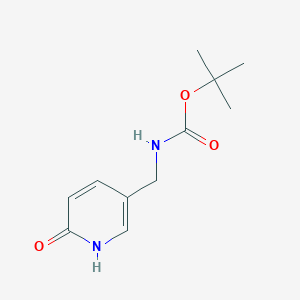
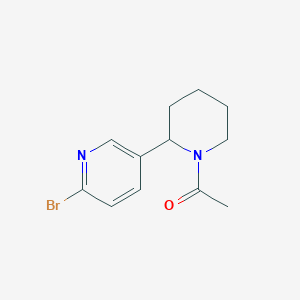
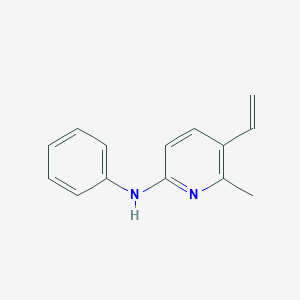
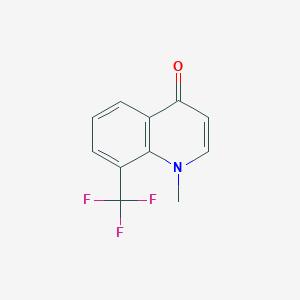
![1-(Propylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11806709.png)

